Methyl stearidonate

Description

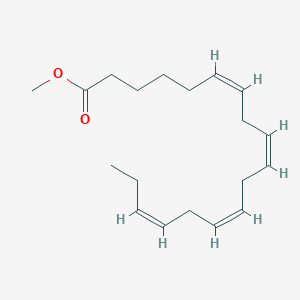

Structure

3D Structure

Properties

IUPAC Name |

methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRKCHKCDPCDEG-GJDCDIHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015995 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73097-00-4 | |

| Record name | Methyl stearidonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stearidonic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid (18:4n-3), is gaining significant attention in the fields of nutrition, pharmaceuticals, and drug development. As a direct metabolic precursor to eicosapentaenoic acid (EPA), SDA offers a more efficient plant-based route to increasing tissue levels of long-chain omega-3 fatty acids compared to its precursor, α-linolenic acid (ALA). This guide provides an in-depth technical overview of the natural sources of SDA and the intricate biosynthetic pathways responsible for its production. It is designed to serve as a valuable resource for researchers and professionals working on the therapeutic applications and biotechnological production of this promising fatty acid.

Natural Sources of Stearidonic Acid

Stearidonic acid is found in a limited number of natural sources, primarily certain plant seed oils, and to a lesser extent in marine and algal organisms.

Plant-Based Sources

The most significant and commercially viable sources of SDA are the seed oils of a few plant species, particularly from the Boraginaceae family.

| Plant Source (Common Name) | Botanical Name | Family | Stearidonic Acid (SDA) Content (% of total fatty acids) | Reference(s) |

| Ahiflower® | Buglossoides arvensis | Boraginaceae | 18 - 22% | [1][2] |

| Echium Oil | Echium plantagineum | Boraginaceae | 12 - 14% | [3][4][5] |

| Blackcurrant Seed Oil | Ribes nigrum | Grossulariaceae | 2 - 4% | [6][7][8] |

| Hemp Seed Oil | Cannabis sativa | Cannabaceae | ~2% | [9] |

-

Ahiflower® (Buglossoides arvensis) : Currently the richest known natural plant source of SDA, Ahiflower® oil has been specifically bred for high SDA content.[1][2]

-

Echium Oil (Echium plantagineum) : Historically a primary source of SDA, echium oil also contains significant amounts of γ-linolenic acid (GLA), an omega-6 fatty acid.[3][4][5]

-

Blackcurrant Seed Oil (Ribes nigrum) : This oil provides a modest amount of SDA alongside other valuable fatty acids like ALA and GLA.[6][7][8]

-

Hemp Seed Oil (Cannabis sativa) : Contains a smaller percentage of SDA compared to the other listed oils.[9]

Marine and Algal Sources

While fish and fish oils are renowned for their high EPA and DHA content, they are generally not rich sources of SDA.[10] Some marine zooplankton, such as Calanus finmarchicus, contain notable amounts of SDA.[11] Certain species of microalgae are also known to produce SDA.[10]

Biosynthesis of Stearidonic Acid

The biosynthesis of stearidonic acid from α-linolenic acid is a critical step in the metabolic pathway that leads to the formation of long-chain omega-3 polyunsaturated fatty acids.

The Omega-3 Fatty Acid Biosynthetic Pathway

The conversion of ALA to longer-chain omega-3s like EPA and docosahexaenoic acid (DHA) involves a series of desaturation and elongation reactions. The initial and rate-limiting step in this pathway is the conversion of ALA to SDA.[12]

References

- 1. phytojournal.com [phytojournal.com]

- 2. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography[S] [agris.fao.org]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. Mutagenesis and heterologous expression in yeast of a plant Delta6-fatty acid desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 11. Identification of a Caenorhabditis elegans Delta6-fatty-acid-desaturase by heterologous expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Stearidonic Acid in Omega-3 Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The critical role of long-chain omega-3 polyunsaturated fatty acids (LC-PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in human health is well-established. However, the primary dietary source of these fatty acids, marine life, faces sustainability challenges. This has spurred research into plant-based alternatives. Alpha-linolenic acid (ALA), the parent omega-3 fatty acid found in many plant oils, exhibits low conversion rates to EPA and DHA in humans. This is primarily due to the rate-limiting step catalyzed by the enzyme delta-6-desaturase. Stearidonic acid (SDA), a metabolic intermediate in the omega-3 synthesis pathway, bypasses this crucial step. This technical guide provides an in-depth analysis of the role of SDA in omega-3 fatty acid metabolism, presenting quantitative data from human clinical trials, detailing experimental protocols for the analysis of fatty acid profiles, and visualizing key metabolic and experimental pathways. The evidence presented underscores the potential of SDA as a potent and sustainable precursor for increasing EPA levels in the body, a key factor for researchers and professionals in the fields of nutrition, health, and drug development.

Introduction

The health benefits of omega-3 fatty acids, including their anti-inflammatory, cardiovascular, and neurological effects, are extensively documented.[1][2][3] The most bioactive forms, EPA (20:5n-3) and DHA (22:6n-3), are predominantly found in fatty fish. However, concerns over declining fish stocks and environmental contaminants have highlighted the need for sustainable, alternative sources of these vital nutrients.[2][3]

Plant-derived omega-3 fatty acids, such as ALA (18:3n-3) from flaxseed and canola oil, are abundant but their conversion to the more beneficial long-chain forms is inefficient in humans.[3][4][5] This inefficiency is largely attributed to the low activity of the delta-6-desaturase enzyme, which is the rate-limiting step in the conversion of ALA to SDA.[3][5]

Stearidonic acid (SDA; 18:4n-3) is an omega-3 fatty acid that naturally occurs in some plant sources, such as echium oil and blackcurrant seed oil, and can also be produced in genetically modified soybeans.[2][4] As a direct metabolic product of ALA desaturation, SDA supplementation bypasses the rate-limiting delta-6-desaturase step, leading to a more efficient synthesis of EPA.[3][5] This guide will delve into the metabolic significance of SDA, the quantitative evidence of its conversion to EPA from human studies, and the methodologies employed in this area of research.

The Metabolic Pathway of Omega-3 Fatty Acids

The conversion of the essential fatty acid ALA into the long-chain omega-3 fatty acids EPA and DHA is a multi-step process involving a series of desaturation and elongation reactions, primarily occurring in the liver.

Key Enzymes and the Rate-Limiting Step

The key enzymes in this pathway are fatty acid desaturases (delta-6 and delta-5 desaturases) and elongases. The initial and rate-limiting step in the conversion of ALA is its desaturation to SDA by the enzyme delta-6-desaturase .[3][5] The activity of this enzyme is influenced by various factors, including genetics, diet, and lifestyle. The subsequent steps involve elongation of SDA to eicosatetraenoic acid (ETA), followed by desaturation by delta-5-desaturase to yield EPA. Further elongation and a final desaturation step lead to the formation of DHA.

The Advantage of Stearidonic Acid

By providing SDA directly, the metabolic bottleneck created by the low efficiency of delta-6-desaturase is bypassed. This leads to a significantly higher rate of conversion to EPA compared to ALA.[3][5] This metabolic advantage positions SDA as a promising plant-derived source for increasing bodily EPA levels.

References

- 1. Efficient and Specific Analysis of Red Blood Cell Glycerophospholipid Fatty Acid Composition | PLOS One [journals.plos.org]

- 2. Dietary omega-3 PUFA and health: stearidonic acid-containing seed oils as effective and sustainable alternatives to traditional marine oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant-based stearidonic acid as sustainable source of omega-3 fatty acid with functional outcomes on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery, History, and Biological Significance of Moroctic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroctic acid, a polyunsaturated fatty acid identical to stearidonic acid (SDA), has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of moroctic acid and its derivative, moroctic acid methyl ester. It details the methodologies for its isolation and synthesis, presents key quantitative data in a structured format, and explores its biological activities, with a particular focus on its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction

Moroctic acid, chemically known as (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an omega-3 polyunsaturated fatty acid (PUFA). It is more commonly referred to in contemporary literature as stearidonic acid (SDA). As an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), moroctic acid plays a crucial role in lipid biochemistry. Its methyl ester derivative is frequently used in research and for the production of enriched omega-3 concentrates due to its increased stability and volatility, which is advantageous for analytical procedures like gas chromatography.

Discovery and History

The discovery of the fatty acid that would be named moroctic acid can be traced back to the mid-20th century with the pioneering work on the composition of fish oils.

Initial Isolation: In the 1930s, J.A. Lovern's research on the fat metabolism of fish laid the groundwork for the identification of various fatty acids. While Lovern's early work in the 1930s focused on the general fatty acid compositions of various fish, later, in 1958 , a landmark study reported the isolation of a previously uncharacterized octadecatetraenoic acid from South African pilchard oil[1]. This is widely considered the initial discovery of the compound that would also be known as moroctic acid.

Nomenclature: The name "moroctic acid" appears in the literature as a synonym for stearidonic acid. While the precise origin of the name "moroctic acid" is not definitively documented in the readily available scientific literature, it is understood to refer to the same C18:4n-3 fatty acid. The term "stearidonic acid" was proposed earlier and has become the more prevalent name in modern scientific discourse.

Key Milestones:

-

1935: J.A. Lovern publishes "Fat metabolism in fishes. VI. The fats of some plankton crustacea," providing foundational knowledge of marine lipid composition.

-

1958: An octadecatetraenoic acid is successfully isolated and its structure characterized from South African pilchard oil[1].

-

Mid-20th Century Onward: The relationship between moroctic acid (stearidonic acid) and the broader omega-3 fatty acid metabolic pathway, particularly its role as a precursor to EPA, is established.

Physicochemical Properties and Data

Moroctic acid and its methyl ester possess distinct physicochemical properties that are crucial for their handling, analysis, and biological function.

| Property | Moroctic Acid | Moroctic Acid Methyl Ester |

| Chemical Formula | C₁₈H₂₈O₂ | C₁₉H₃₀O₂ |

| Molar Mass | 276.42 g/mol | 290.46 g/mol |

| Systematic Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid | Methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |

| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |

| Solubility | Soluble in organic solvents (e.g., ethanol, hexane, chloroform). Insoluble in water. | Soluble in organic solvents (e.g., ethanol, hexane, chloroform). Insoluble in water. |

Experimental Protocols

Isolation of Moroctic Acid from Natural Sources (e.g., Fish Oil)

The isolation of moroctic acid from natural sources like fish oil typically involves several chromatographic steps.

Objective: To isolate moroctic acid from a complex mixture of fatty acids in fish oil.

Materials:

-

Crude fish oil

-

Silica gel for column chromatography

-

Urea

-

Methanol

-

Hexane

-

Diethyl ether

-

Argon or nitrogen gas

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Saponification: The fish oil triglycerides are saponified to yield free fatty acids. This is achieved by refluxing the oil with an excess of alcoholic potassium hydroxide (e.g., 2 M KOH in 90% ethanol) for 1-2 hours.

-

Extraction of Free Fatty Acids: After saponification, the mixture is acidified (e.g., with 6 M HCl) to a pH of approximately 1. The free fatty acids are then extracted with a nonpolar solvent such as hexane or diethyl ether. The organic layer is washed with water to remove impurities and then dried over anhydrous sodium sulfate.

-

Urea Complexation: To separate polyunsaturated fatty acids from saturated and monounsaturated fatty acids, urea complexation is employed. The mixed free fatty acids are dissolved in a minimal amount of warm methanol, and a saturated solution of urea in warm methanol is added. Upon cooling, saturated and monounsaturated fatty acids form crystalline complexes with urea, while the more highly unsaturated fatty acids, including moroctic acid, remain in the liquid phase. The mixture is filtered to remove the urea-fatty acid adducts.

-

Silica Gel Chromatography: The enriched polyunsaturated fatty acid fraction is further purified by silica gel column chromatography. The fatty acids are loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with the addition of diethyl ether. Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing moroctic acid.

-

Solvent Removal: The solvent from the purified fractions is removed under reduced pressure using a rotary evaporator. The final product should be stored under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C or below) to prevent oxidation.

Synthesis of Moroctic Acid Methyl Ester

The most common method for preparing fatty acid methyl esters (FAMEs) is through acid-catalyzed esterification of the free fatty acid or transesterification of the triglyceride.

Objective: To synthesize moroctic acid methyl ester from purified moroctic acid.

Materials:

-

Purified moroctic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid or Boron trifluoride-methanol complex (BF₃-methanol)

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the moroctic acid (e.g., 100 mg) in anhydrous methanol (e.g., 5 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or BF₃-methanol (e.g., 1 mL of a 14% solution).

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 60-70°C) with constant stirring for 1-2 hours. The reaction should be carried out under an inert atmosphere (argon or nitrogen) to minimize oxidation of the polyunsaturated fatty acid.

-

Extraction: After cooling to room temperature, add distilled water (e.g., 5 mL) to the reaction mixture. Extract the moroctic acid methyl ester with hexane (e.g., 3 x 10 mL).

-

Washing: Combine the organic extracts in a separatory funnel and wash sequentially with distilled water and saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with distilled water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification and Storage: The resulting moroctic acid methyl ester can be further purified by silica gel chromatography if necessary. The final product should be stored under an inert atmosphere at a low temperature (-20°C or below).

Characterization of Moroctic Acid Methyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary method for the identification and quantification of fatty acid methyl esters.

-

Column: A highly polar capillary column (e.g., biscyanopropyl polysiloxane) is typically used to achieve good separation of different fatty acid methyl esters.

-

Injection: The sample is injected in a split or splitless mode.

-

Temperature Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: The eluted compounds are ionized (commonly by electron ionization), and the resulting fragmentation pattern is used to identify the structure of the moroctic acid methyl ester. The molecular ion peak (m/z 290.46) and characteristic fragment ions will confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methyl ester, including the positions and cis-configuration of the double bonds.

Biological Activities and Signaling Pathways

Moroctic acid (stearidonic acid) exhibits a range of biological activities, primarily related to its role as a precursor to longer-chain omega-3 fatty acids and its own interactions with cellular signaling pathways.

Anti-Inflammatory Effects

Moroctic acid has demonstrated significant anti-inflammatory properties. Studies have shown that it can modulate the expression and activity of key inflammatory mediators.

A notable study investigated the effects of stearidonic acid on MDA-MB-231 human breast cancer cells and found that it was more potent than alpha-linolenic acid in suppressing the expression of the cyclooxygenase-2 (COX-2) gene. This suppression was associated with a reduction in the levels of nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPARγ) mRNA[2].

The proposed signaling pathway is as follows:

Conversion to EPA and DHA

A primary biological function of moroctic acid is its role as a precursor to the long-chain omega-3 fatty acids EPA and DHA. The conversion of ALA to EPA is rate-limited by the enzyme delta-6-desaturase. By bypassing this step, dietary supplementation with moroctic acid can lead to a more efficient increase in tissue levels of EPA.

The metabolic conversion pathway can be visualized as follows:

Conclusion

Moroctic acid, or stearidonic acid, and its methyl ester are compounds of significant scientific interest. From its initial discovery in fish oils to its current investigation for various health benefits, the journey of moroctic acid highlights the importance of polyunsaturated fatty acids in human health. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals to further explore the therapeutic potential of this intriguing molecule. Future research should continue to elucidate the full spectrum of its biological activities and its potential applications in the prevention and treatment of inflammatory and other chronic diseases.

References

- 1. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of stearidonic acid and alpha-linolenic acid on PGE2 production and COX-2 protein levels in MDA-MB-231 breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of C19H30O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C19H30O2 encompasses a group of isomeric steroid hormones, primarily androgens, which play crucial roles in human physiology and are of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for their determination, and the fundamental signaling pathways of the most prominent C19H30O2 isomers: Dihydrotestosterone (DHT), Androsterone, Epiandrosterone, and Androstenediol.

Physicochemical Properties

The subtle structural differences among the C19H30O2 isomers lead to distinct physical and chemical characteristics that influence their biological activity, pharmacokinetics, and formulation requirements. The following tables summarize the key quantitative data for these compounds.

Table 1: General and Physical Properties of C19H30O2 Isomers

| Property | Dihydrotestosterone (DHT) | Androsterone | Epiandrosterone | Androstenediol |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one[1] | (3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one[2] | (3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one[3] | (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol[4] |

| CAS Number | 521-18-6[1] | 53-41-8[2] | 481-29-8[3] | 521-17-5[4] |

| Molecular Formula | C19H30O2[1] | C19H30O2[2] | C19H30O2[3] | C19H30O2[4] |

| Molecular Weight | 290.44 g/mol | 290.44 g/mol [2] | 290.44 g/mol [3] | 290.44 g/mol [4] |

| Physical Description | White to off-white crystalline solid[5] | White crystalline powder[6] | White crystalline powder[7] | Solid |

| Melting Point | 178-183 °C[5] | 181-184 °C[8] | 172-174 °C[9] | 184 °C[10] |

| Boiling Point (Est.) | 372.52 °C[5] | 372.52 °C[8] | Not Available | Not Available |

| Vapor Pressure (Est.) | 0.0±2.2 mmHg at 25°C[5] | Not Available | Not Available | Not Available |

Table 2: Solubility and Partitioning Properties of C19H30O2 Isomers

| Property | Dihydrotestosterone (DHT) | Androsterone | Epiandrosterone | Androstenediol |

| Water Solubility | 525 mg/mL at 25 °C (Note: This value from one source seems unusually high and may refer to a specific formulation or experimental condition); Generally considered insoluble. | 11.5 mg/L at 23.5 °C[6] | Limited solubility in water[7] | Insoluble in water[10] |

| Solubility in Organic Solvents | Soluble in DMSO (≥100mg/mL) and Ethanol (58 mg/mL)[11] | Soluble in Acetonitrile (1 mg/ml), Ethanol (1 mg/ml), and Methanol (1 mg/ml)[8] | Soluble in Acetonitrile (1 mg/ml), Ethanol (1 mg/ml), and Methanol (1 mg/ml)[12] | Soluble in DMF (25 mg/ml), DMSO (15 mg/ml), and Ethanol (10 mg/ml)[13] |

| LogP (Octanol-Water Partition Coefficient) | 3.55[1] | 3.69[2] | 3.7 (Computed)[3] | 3.5 (Computed)[4] |

| pKa (Strongest Acidic) | 19.38 (Predicted) | 18.3 (Predicted) | Not Available | Not Available |

| pKa (Strongest Basic) | -0.88 (Predicted) | -1.4 (Predicted) | Not Available | Not Available |

Experimental Protocols

Accurate determination of the physicochemical properties outlined above is fundamental to drug development. Below are detailed methodologies for three key experimental procedures.

Melting Point Determination by Capillary Method

This method is a standard procedure for determining the melting point of a crystalline solid.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered C19H30O2 isomer is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (such as a Mel-Temp or Thiele tube) along with a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate, typically 1°C per minute, especially when approaching the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pharmacopeial purposes, the "clear point" (when the substance is completely molten) is often considered the melting point.

-

Replicates: The measurement should be performed in triplicate to ensure accuracy and reproducibility.

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved solute in the saturated solution is then measured.

Methodology:

-

System Preparation: An excess amount of the C19H30O2 isomer is added to a vial containing a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or an organic solvent).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker. The agitation period is typically 24 to 72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. The saturated supernatant is then carefully separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the C19H30O2 isomer in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a neutral compound in a two-phase system consisting of two largely immiscible liquids, typically n-octanol and water. LogP is the logarithm of this ratio.

Methodology:

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4, to simulate physiological conditions) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the C19H30O2 isomer is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently shaken for a period to allow the compound to partition between the two phases until equilibrium is reached. Vigorous shaking should be avoided to prevent emulsion formation.

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.

-

Quantification: The concentration of the C19H30O2 isomer in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. The LogP is then calculated as log10(P).

Signaling Pathways and Mechanisms of Action

The biological effects of C19H30O2 isomers are mediated through their interaction with specific cellular signaling pathways. Dihydrotestosterone and Androsterone are highlighted here due to their significant and distinct biological roles.

Dihydrotestosterone (DHT) Signaling Pathway

DHT is the most potent endogenous androgen and exerts its effects primarily through the canonical androgen receptor (AR) signaling pathway.

Caption: Canonical Androgen Receptor (AR) signaling pathway activated by Dihydrotestosterone (DHT).

Description of DHT Signaling:

-

Formation: Testosterone, the precursor to DHT, enters the cell and is converted to the more potent DHT by the enzyme 5α-reductase.

-

Receptor Binding: In the cytoplasm, DHT binds to the ligand-binding domain of the androgen receptor (AR), which is in an inactive state bound to heat shock proteins (HSPs).

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR-DHT complexes form homodimers, which then translocate into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR-DHT dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in cell proliferation, differentiation, and survival.

Androsterone's Dual Mechanism of Action

Androsterone is considered a weak androgen but also functions as a significant neurosteroid, primarily through its interaction with the GABA-A receptor.

Caption: Dual signaling mechanisms of Androsterone as a weak androgen and a neurosteroid.

Description of Androsterone's Mechanisms:

-

Weak Androgenic Activity: Androsterone can bind to the androgen receptor, but with a much lower affinity than DHT (approximately 1/7th the potency of testosterone). This interaction can lead to weak androgenic effects in peripheral tissues.

-

Neurosteroid Activity: A primary role of Androsterone is as a neurosteroid within the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, Androsterone enhances the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in neuronal inhibition, which underlies its anxiolytic and anticonvulsant properties.[14]

This guide provides a foundational understanding of the C19H30O2 isomers for professionals in the field. The provided data and pathways are essential for guiding further research, drug design, and the development of novel therapeutic strategies targeting androgen-related pathways.

References

- 1. Dihydrotestosterone | C19H30O2 | CID 10635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epiandrosterone | C19H30O2 | CID 441302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Androstenediol | C19H30O2 | CID 10634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. Androsterone | 53-41-8 [chemicalbook.com]

- 7. CAS 481-29-8: Epiandrosterone | CymitQuimica [cymitquimica.com]

- 8. Androsterone CAS#: 53-41-8 [m.chemicalbook.com]

- 9. Epiandrosterone CAS#: 481-29-8 [m.chemicalbook.com]

- 10. Androstenediol [drugfuture.com]

- 11. glpbio.com [glpbio.com]

- 12. caymanchem.com [caymanchem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Androsterone - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl Stearidonate (CAS Number: 73097-00-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearidonate (CAS: 73097-00-4) is the methyl ester of stearidonic acid (SDA), an omega-3 polyunsaturated fatty acid. As a stable, bioavailable precursor to eicosapentaenoic acid (EPA), this compound is of significant interest in the fields of nutrition, pharmacology, and drug development. Its potential anti-inflammatory, neuroprotective, and cardiovascular benefits are subjects of ongoing research. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is systematically named methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate[1]. It is a high-purity polyunsaturated fatty acid methyl ester ideal for analytical and biological studies[2].

| Property | Value | Source |

| CAS Number | 73097-00-4 | [1][2] |

| Molecular Formula | C₁₉H₃₀O₂ | [1][2] |

| Molecular Weight | 290.4 g/mol | [1][2] |

| IUPAC Name | methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | [1] |

| Synonyms | Moroctic acid methyl ester, C18:4 (all cis-6,9,12,15) Methyl ester | [2] |

| Appearance | Neat liquid | [2] |

| Purity | ≥97.0% (GC) | [1] |

Biological Activity and Mechanisms of Action

This compound, primarily through its conversion to stearidonic acid and subsequently to EPA, exhibits a range of biological activities. The primary mechanism of action is the modulation of inflammatory pathways.

Anti-inflammatory Effects

Stearidonic acid, the active form of this compound, has demonstrated significant anti-inflammatory properties. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways and enzymes.

Stearidonic acid is an inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes, potent mediators of inflammation[3].

-

Experimental Evidence: In a study using human leukocytes, 20 µM of stearidonic acid reduced leukotriene synthesis by 50%[3]. The inhibitory effect was found to be dose-dependent[3].

Stearidonic acid has been shown to suppress the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the inflammatory mediator Prostaglandin E₂ (PGE₂)[2].

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of stearidonic acid are linked to its ability to suppress the activation of the NF-κB and MAPK signaling pathways.

Stearidonic acid inhibits the nuclear translocation and promoter activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Stearidonic acid also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are involved in inflammatory responses.

Figure 2: Inhibition of the MAPK signaling pathway by this compound.

Conversion to Eicosapentaenoic Acid (EPA)

A key biological function of this compound is its efficient conversion to EPA. This bypasses the rate-limiting delta-6-desaturase step in the conversion of alpha-linolenic acid (ALA) to EPA.

-

Experimental Evidence: Studies in cultured human hepatocytes (HepG2 cells) have shown that stearidonic acid leads to significantly higher EPA levels compared to ALA supplementation (5.1% vs. 3.0% of total fatty acid methyl esters)[4][5].

References

- 1. This compound | C19H30O2 | CID 14069062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (all cis-6,9,12,15) - Matreya [bioscience.co.uk]

- 3. Stearidonic acid, an inhibitor of the 5-lipoxygenase pathway. A comparison with timnodonic and dihomogammalinolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Methyl Stearidonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearidonate, the methyl ester of stearidonic acid (SDA), is a polyunsaturated fatty acid (PUFA) of significant interest in pharmaceutical and nutraceutical applications. As a precursor to eicosapentaenoic acid (EPA), it offers potential health benefits. Understanding its solubility in various organic solvents is critical for its extraction, purification, formulation, and delivery in drug development processes. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of a solute in a solvent is influenced by factors such as the chemical nature of both the solute and the solvent (polarity), temperature, and pressure. For this compound, a long-chain fatty acid methyl ester, it is generally expected to be more soluble in non-polar and slightly polar organic solvents and less soluble in polar solvents like water. The available quantitative solubility data for this compound is summarized in the table below. It is important to note that comprehensive data across a wide range of solvents and temperatures is limited in publicly available literature.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Not Specified | 50[1][2] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 7.2 | Not Specified | 50[1][2] |

| Ethanol | C₂H₅OH | 5.2 | Not Specified | 50[1][2], ≥100* |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Highly Polar | Not Specified | 0.15[1][2] |

*A commercially available solution of this compound in ethanol has a concentration of 100 mg/mL, indicating that its solubility is at least this high in this solvent.

Qualitative Solubility Information for a Related Compound (Methyl Stearate):

While specific quantitative data for this compound in a wider range of solvents is scarce, information on the closely related saturated fatty acid methyl ester, methyl stearate, can provide some guidance. Methyl stearate is reported to be soluble in non-polar and slightly polar organic solvents such as hexane, chloroform, and benzene, and is practically insoluble in water.[3] It is also soluble in alcohol and ether.[4]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is crucial for accurate formulation and research. The following protocol describes a common and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined screw caps

-

Constant temperature incubator or shaking water bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography with Flame Ionization Detector (GC-FID).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or a shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-ELSD or GC-FID method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their responses to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or g/100g of solvent.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a key parameter for its application in the pharmaceutical and other industries. While existing data provides a starting point, this guide highlights the need for more comprehensive quantitative studies across a wider range of solvents and temperatures. The detailed experimental protocol provided herein offers a robust methodology for researchers to generate reliable solubility data, which is essential for optimizing processes such as formulation, purification, and drug delivery system design.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Methyl Stearidonate Standards for GC-FID Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonic acid (SDA, 18:4n-3) is an omega-3 polyunsaturated fatty acid (PUFA) of significant interest in nutrition and pharmaceutical research due to its role as an intermediate in the endogenous conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA). Accurate quantification of stearidonic acid in biological samples and formulated products is crucial for efficacy and dosage studies. Gas chromatography with flame-ionization detection (GC-FID) is a robust and widely used technique for the analysis of fatty acids. However, due to their low volatility and polar nature, fatty acids must be derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC analysis.[1]

This document provides a detailed protocol for the preparation of methyl stearidonate standards, essential for the calibration and quantification of stearidonic acid in various matrices. The protocol covers the derivatization of stearidonic acid to this compound, purification of the resulting FAME, and recommended GC-FID conditions for analysis.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Supplier/Grade | CAS Number | Notes |

| This compound Standard (≥97.0%) | LGC Standards, Sigma-Aldrich, etc. | 73097-00-4 | [2][3] |

| Boron trifluoride-methanol solution (14% w/v) | Sigma-Aldrich | - | Corrosive and toxic. Handle in a fume hood. |

| Hexane (GC grade) | Fisher Scientific, etc. | 110-54-3 | Flammable. |

| Sodium chloride (NaCl) | ACS reagent grade | 7647-14-5 | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent grade | 7757-82-6 | Used as a drying agent. |

| Nitrogen gas (high purity) | - | - | For solvent evaporation. |

| Glassware (vials, pipettes, etc.) | - | - | Ensure cleanliness and dryness. |

Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of working standards from a commercially available this compound standard.

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Accurately weigh approximately 100 mg of the this compound standard into a 10 mL volumetric flask.

-

Dissolve the standard in hexane and bring the volume to the mark.

-

This stock solution can be stored at -20°C for up to 6 months.

-

-

Working Standard Preparation:

-

Perform serial dilutions of the stock solution with hexane to prepare a series of working standards with concentrations ranging from, for example, 0.1 mg/mL to 2.0 mg/mL.

-

These working standards should be prepared fresh daily for optimal accuracy.

-

Derivatization of Stearidonic Acid to this compound

This protocol outlines the acid-catalyzed methylation of stearidonic acid using boron trifluoride-methanol, a common and effective reagent for esterifying fatty acids.[4][5] Care must be taken due to the potential for degradation of polyunsaturated fatty acids at high temperatures.[4]

-

Sample Preparation: Accurately weigh 1-25 mg of the sample containing stearidonic acid into a screw-capped glass tube.

-

Reagent Addition: Add 2 mL of 14% boron trifluoride-methanol solution to the tube.

-

Reaction: Tightly cap the tube and heat at 60°C for 10 minutes. For polyunsaturated fatty acids, it is crucial to use mild heating conditions to prevent degradation.[4]

-

Quenching and Extraction:

-

Cool the reaction tube to room temperature.

-

Add 1 mL of deionized water and 1 mL of hexane.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the this compound into the hexane layer.

-

-

Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound.

-

Collection and Drying:

-

Carefully transfer the upper hexane layer to a clean vial.

-

To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial and swirl.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the dried FAMEs in a known volume of hexane for GC-FID analysis.

-

GC-FID Analysis

The following table summarizes the recommended GC-FID conditions for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890 Series GC or equivalent |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C[6] |

| Split Ratio | 1:50[6] |

| Column | Highly polar capillary column (e.g., DB-WAX, HP-INNOWax, or TRACE TR-FAME) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |

| Oven Program | |

| Initial Temperature | 50 °C, hold for 1 min |

| Ramp 1 | 25 °C/min to 175 °C |

| Ramp 2 | 4 °C/min to 230 °C, hold for 5 min[6] |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min (constant flow)[7] |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C[6] |

| Hydrogen Flow | 40 mL/min[6] |

| Air Flow | 450 mL/min[6] |

| Makeup Gas (Helium) | 30 mL/min[6] |

| Injection Volume | 1 µL |

Data Presentation

Table 1: Quantitative Data for this compound Standard Preparation

| Parameter | Value | Unit |

| Standard Stock Solution | ||

| Mass of this compound | 100 | mg |

| Final Volume | 10 | mL |

| Concentration | 10 | mg/mL |

| Derivatization Reaction | ||

| Sample Weight | 1 - 25 | mg |

| BF₃-Methanol (14%) Volume | 2 | mL |

| Reaction Temperature | 60 | °C |

| Reaction Time | 10 | min |

| Extraction Solvent (Hexane) | 1 | mL |

| Quenching Solution (Water) | 1 | mL |

| GC-FID Analysis | ||

| Injection Volume | 1 | µL |

| Split Ratio | 1:50 |

Visualization

Workflow for this compound Standard Preparation and Analysis

Caption: Workflow for preparing and analyzing this compound standards.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound standards for quantitative analysis by GC-FID. Adherence to these procedures, particularly the mild derivatization conditions, is critical for ensuring the accuracy and reliability of results for this important polyunsaturated fatty acid. The provided GC-FID parameters serve as a robust starting point for method development and can be optimized for specific laboratory instrumentation and analytical requirements.

References

- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 73097-00-4 | LGC Standards [lgcstandards.com]

- 3. This compound | C19H30O2 | CID 14069062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fatty Acid Methyl Ester (FAME) Standards | CymitQuimica [cymitquimica.com]

Application Notes: Methyl Stearidonate as an Internal Standard in Lipidomics

Introduction

Quantitative lipidomics aims to accurately measure the abundance of lipid species within a biological system. This process is often challenged by variations introduced during sample preparation, extraction, and instrumental analysis. To correct for these variations and ensure data accuracy and reproducibility, the use of internal standards is crucial. Methyl stearidonate, the methyl ester of stearidonic acid (18:4n-3), is a valuable polyunsaturated fatty acid (PUFA) that can be employed as an internal standard in lipidomics, particularly for the analysis of fatty acids and their derivatives.

Rationale for Use

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the sample, or present at very low concentrations. This compound fits this profile for several reasons:

-

Chemical Similarity: As a fatty acid methyl ester (FAME), it behaves similarly to other FAMEs during extraction, derivatization, and chromatographic separation. This is particularly advantageous when analyzing other C18 PUFAs.

-

Low Endogenous Abundance: While stearidonic acid is present in some plant-based oils, it is generally found in low concentrations in most mammalian tissues. Its methyl ester form is even less likely to be naturally present.

-

Distinct Mass: Its unique mass-to-charge ratio (m/z) allows for clear differentiation from other common fatty acid methyl esters in mass spectrometry-based analyses.

Advantages of this compound as an Internal Standard

-

Improved Quantification of PUFAs: Due to its polyunsaturated nature, this compound can better mimic the behavior of other PUFAs during analysis compared to saturated fatty acid internal standards, potentially leading to more accurate quantification.

-

Monitoring of Sample Preparation Steps: By adding a known amount of this compound at the beginning of the sample preparation process, it can be used to monitor and correct for analyte loss during extraction and derivatization steps.

-

Correction for Matrix Effects: In electrospray ionization mass spectrometry (ESI-MS), matrix components can suppress or enhance the ionization of analytes. As an internal standard, this compound experiences similar matrix effects as the analytes, allowing for reliable normalization of the data.

Considerations for Use

-

Purity: The this compound used as an internal standard should be of high purity to ensure accurate quantification.

-

Concentration: The amount of internal standard added should be carefully optimized to fall within the linear dynamic range of the analytical instrument and be comparable to the expected concentration of the target analytes.

-

Co-elution: In chromatographic methods, it is important to ensure that the this compound peak does not co-elute with any of the target analytes.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids in Biological Samples using this compound as an Internal Standard by GC-MS

This protocol describes the extraction of total fatty acids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

This compound internal standard solution (e.g., 1 mg/mL in methanol)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

BF3-Methanol (14%)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

-

Sample Preparation and Internal Standard Spiking:

-

To 100 µL of the biological sample, add a known amount of this compound internal standard solution. The final concentration should be optimized based on the expected analyte concentrations.

-

-

Lipid Extraction (Folch Method):

-

Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Transesterification to FAMEs:

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Add 1 mL of 14% BF3-methanol to the dried lipid extract.

-

Incubate at 60°C for 30 minutes.

-

-

FAME Extraction:

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of water.

-

Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAME extract into the GC-MS system.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 50-550

-

-

Data Analysis:

-

Identify the peaks corresponding to the individual FAMEs and the this compound internal standard based on their retention times and mass spectra.

-

Quantify the amount of each fatty acid by comparing the peak area of its corresponding FAME to the peak area of the this compound internal standard.

Data Presentation

Table 1: Representative Quantitative Data for Fatty Acid Analysis in a Biological Sample using this compound as an Internal Standard.

| Fatty Acid | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |

| Palmitic Acid (16:0) | 18.5 | 1.2 x 10^7 | 8.5 x 10^6 | 14.1 |

| Oleic Acid (18:1n-9) | 20.1 | 9.8 x 10^6 | 8.5 x 10^6 | 11.5 |

| Linoleic Acid (18:2n-6) | 21.2 | 7.5 x 10^6 | 8.5 x 10^6 | 8.8 |

| α-Linolenic Acid (18:3n-3) | 22.5 | 2.1 x 10^6 | 8.5 x 10^6 | 2.5 |

| This compound (18:4n-3) (IS) | 23.8 | - | 8.5 x 10^6 | (10.0) |

| Arachidonic Acid (20:4n-6) | 25.1 | 4.3 x 10^6 | 8.5 x 10^6 | 5.1 |

| Eicosapentaenoic Acid (20:5n-3) | 26.3 | 1.5 x 10^6 | 8.5 x 10^6 | 1.8 |

| Docosahexaenoic Acid (22:6n-3) | 28.9 | 3.2 x 10^6 | 8.5 x 10^6 | 3.8 |

Note: This table presents example data for illustrative purposes. Actual values will vary depending on the sample and experimental conditions.

Mandatory Visualizations

Caption: Experimental workflow for quantitative lipidomics using an internal standard.

Caption: Simplified signaling pathway of stearidonic acid and its metabolites.[1][2][3][4]

References

- 1. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of dietary stearidonic acid on biomarkers of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary omega-3 PUFA and health: stearidonic acid-containing seed oils as effective and sustainable alternatives to traditional marine oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Stearidonic acid improves eicosapentaenoic acid status: studies in humans and cultured hepatocytes [frontiersin.org]

Application Notes and Protocols for Methyl Esterification of Stearidonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the methyl esterification of stearidonic acid (SDA), a critical step for its analysis by gas chromatography (GC).

Stearidonic acid (C18:4, n-3) is an omega-3 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic pathway from α-linolenic acid (ALA) to eicosapentaenoic acid (EPA). Its accurate quantification is crucial in nutritional research, drug development, and clinical diagnostics. The conversion of SDA to its more volatile fatty acid methyl ester (FAME) is essential for GC analysis. This document outlines two common and effective acid-catalyzed methods for this conversion: the Boron Trifluoride-Methanol (BF₃-MeOH) method and the Methanolic Hydrochloric Acid (HCl-MeOH) method.

Data Presentation

While direct comparative studies detailing the percentage yield and purity specifically for stearidonic acid methyl esterification are not extensively available in the literature, the general consensus for polyunsaturated fatty acids is that both BF₃-MeOH and methanolic HCl methods provide high, quantitative yields.[1][2] Studies on complex lipid mixtures have shown comparable efficiencies between the two methods for total fatty acid methyl ester production.[3] Alkaline-catalyzed methods, while rapid for some lipids, are generally less effective for long-chain unsaturated FAMEs compared to acidic catalysts.[4]

Table 1: Representative Yields for PUFA Methyl Esterification

| Method | Catalyst | Typical Reaction Conditions | Expected Yield for PUFAs | Purity | Reference |

| Acid-Catalyzed | Boron Trifluoride in 14% Methanol (BF₃-MeOH) | 100°C for 10-30 minutes | >95% | High, with potential for minor byproducts | [2][5] |

| Acid-Catalyzed | 5% Methanolic HCl (HCl-MeOH) | 100°C for 1-1.5 hours | >96% | High, generally with fewer byproducts | [6] |

Note: Yields are representative for polyunsaturated fatty acids and complete conversion is often reported.[1][2][3] Purity can be affected by reaction conditions and the presence of contaminants.

Experimental Protocols

Protocol 1: Methyl Esterification using Boron Trifluoride-Methanol (BF₃-MeOH)

This method is rapid and effective for the esterification of fatty acids.[5] However, BF₃ is a toxic and corrosive reagent and must be handled in a fume hood with appropriate personal protective equipment.

Materials:

-

Stearidonic acid sample (free fatty acid or in lipid extract)

-

Boron trifluoride-methanol reagent (14% BF₃ in methanol)

-

Toluene or Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

-

Screw-cap glass tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

Procedure:

-

Sample Preparation: Accurately weigh 1-25 mg of the stearidonic acid-containing lipid sample into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

-

Reagent Addition: Add 2 mL of 14% BF₃-methanol reagent to the sample tube.

-

Reaction Incubation: Securely cap the tube and heat at 100°C for 30 minutes in a heating block or boiling water bath. For highly polyunsaturated acids like SDA, a nitrogen atmosphere is recommended to prevent oxidation.

-

Cooling: After incubation, cool the tube to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Mixing and Phase Separation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction of the fatty acid methyl esters into the hexane layer. Allow the phases to separate.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Storage and Analysis: The resulting stearidonic acid methyl ester solution is ready for GC analysis. If not analyzed immediately, store under nitrogen at -20°C.

Protocol 2: Methyl Esterification using Methanolic Hydrochloric Acid (HCl-MeOH)

This method is considered a milder alternative to BF₃-MeOH and is also highly effective, yielding high-purity FAMEs.[6]

Materials:

-

Stearidonic acid sample (free fatty acid or in lipid extract)

-

5% Methanolic HCl (prepared by bubbling dry HCl gas into anhydrous methanol or by careful addition of acetyl chloride to cold, anhydrous methanol)

-

Toluene (GC grade)

-

Hexane (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

-

Screw-cap glass tubes with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pasteur pipettes

Procedure:

-

Sample Preparation: Place 1-25 mg of the lipid sample containing stearidonic acid into a screw-cap glass tube. If necessary, evaporate any solvent under a stream of nitrogen.

-

Reagent Addition: Add 2 mL of 5% methanolic HCl and 1 mL of toluene to the tube. Toluene acts as a co-solvent to aid in the dissolution of lipids.

-

Reaction Incubation: Tightly cap the tube and heat at 100°C for 1 hour in a heating block or water bath. For PUFAs, flushing the tube with nitrogen before sealing is recommended.

-

Cooling: Allow the reaction tube to cool to room temperature.

-

Extraction: Add 1 mL of hexane and 1 mL of deionized water to the tube.

-

Mixing and Phase Separation: Vortex the mixture for 1 minute to extract the FAMEs into the hexane layer. Let the layers separate.

-

Collection of Organic Layer: Transfer the upper hexane layer to a new vial.

-

Drying: Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Storage and Analysis: The sample is now ready for GC analysis. For short-term storage, keep at -20°C under a nitrogen atmosphere.

Visualizations

Experimental Workflow

Caption: Workflow for the methyl esterification of stearidonic acid.

Metabolic Pathway of Stearidonic Acid

Caption: Metabolic conversion of stearidonic acid to EPA.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of Methyl Stearidonate by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearidonic acid (SDA) is an omega-3 polyunsaturated fatty acid (PUFA) of significant interest in nutrition and pharmacology. As an intermediate in the metabolic pathway converting α-linolenic acid (ALA) to eicosapentaenoic acid (EPA), SDA offers a more efficient route to increasing tissue levels of EPA.[1][2] Accurate and precise quantification of stearidonic acid, typically as its methyl ester derivative (methyl stearidonate), is crucial for metabolic research, clinical studies, and the development of SDA-enriched functional foods and therapeutics. This document provides detailed protocols for the quantitative analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of fatty acid methyl esters (FAMEs), including this compound, by mass spectrometry. These values are representative and may vary depending on the specific instrumentation, matrix, and method optimization.

| Parameter | GC-MS | LC-MS/MS |

| **Linearity (R²) ** | >0.99 | >0.99 |

| Limit of Detection (LOD) | 1–30 µg/L | 0.003–15 ng/mL |

| Limit of Quantification (LOQ) | - | 0.003–15 ng/mL |

| Recovery | 95–105% | 86–120% |

| Precision (%RSD) | <15% | <15% |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Sample Analysis

The general workflow for the quantitative analysis of this compound from a biological matrix involves lipid extraction, derivatization to its methyl ester, and subsequent analysis by mass spectrometry.

Caption: General experimental workflow for this compound quantification.

Omega-3 Fatty Acid Metabolic Pathway

Stearidonic acid is a key intermediate in the endogenous synthesis of long-chain omega-3 fatty acids from α-linolenic acid. This pathway involves a series of desaturation and elongation steps.

Caption: Biosynthetic pathway of long-chain omega-3 fatty acids.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-MS

This protocol is suitable for the analysis of this compound in purified lipid extracts or samples with relatively low complexity.

1. Sample Preparation and Derivatization (Acid-Catalyzed)

-

Lipid Extraction: If starting from a complex matrix (e.g., tissues, plasma), perform a lipid extraction using a standard method such as the Folch or Bligh-Dyer procedure. Dry the lipid extract under a stream of nitrogen.

-

Methylation:

-

To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.

-

Add a known amount of an appropriate internal standard (e.g., methyl heptadecanoate).

-

Cap the tube tightly and heat at 80°C for 1 hour.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 min.

-

-

Injector: Split/splitless, 250°C, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

This compound (m/z): 290.2 (M+), 79.1, 91.1 (characteristic fragments).

-

Internal Standard (e.g., Methyl Heptadecanoate, m/z): 284.3 (M+), 74.1, 87.1.

-

-

Data Analysis: Integrate the peak areas of the target ions for this compound and the internal standard. Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol is highly sensitive and selective, making it ideal for complex biological matrices and low-abundance samples.

1. Sample Preparation and Derivatization (Base-Catalyzed)

-

Lipid Extraction: As described in Protocol 1.

-

Methylation:

-

To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., d3-methyl stearate).

-

Vortex for 10 minutes at room temperature.

-

Neutralize the reaction by adding 0.1 mL of glacial acetic acid.

-

Add 1 mL of hexane and 1 mL of water.

-

Vortex and centrifuge.

-

Transfer the upper hexane layer to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the FAMEs in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

Start with 70% B.

-

Linearly increase to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS (or equivalent).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

This compound: Precursor ion (m/z) 291.2 [M+H]+; Product ions for quantification and qualification (e.g., transitions to fragments resulting from neutral losses).

-

Internal Standard (d3-methyl stearate): Precursor ion (m/z) 301.3 [M+H]+; Corresponding product ions.

-

-

Data Analysis: Utilize the instrument's software to integrate the peak areas from the MRM transitions. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples based on this calibration curve.

Conclusion

The protocols outlined in this document provide robust and reliable methods for the quantitative analysis of this compound by mass spectrometry. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for obtaining high-quality, reproducible data in research, clinical, and quality control settings.

References

Application Notes and Protocols for Methyl Stearidonate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearidonate (SDA-Me), the methyl ester of stearidonic acid (SDA), is an omega-3 polyunsaturated fatty acid of increasing interest in cell culture research. As a metabolic precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), this compound offers a unique tool for investigating the roles of omega-3 fatty acids in various cellular processes. These application notes provide detailed protocols and data for the use of this compound in in vitro studies, focusing on its application in cancer research and inflammation models.

Stearidonic acid, the active form of this compound, has been shown to exert anti-inflammatory effects by suppressing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is mediated through the inactivation of NF-κB and MAPK signaling pathways[1][2]. Furthermore, stearate, the saturated counterpart, has been observed to preferentially induce apoptosis in human breast cancer cells, suggesting the potential for fatty acids and their derivatives as targeted therapeutic agents[3]. The methyl ester form, such as stearic acid methyl ester (SAME), has been shown to be non-toxic to mesenchymal stem cells at concentrations up to 100 µg/ml, indicating a favorable profile for cell-based assays[4].

Data Presentation

The following tables summarize quantitative data from studies on stearidonic acid and related compounds to provide a starting point for experimental design.

Table 1: Recommended Concentration Ranges and Incubation Times for Fatty Acid Treatment in Cell Culture